1-(3-Acetamidophenyl)-5-mercaptotetrazole
Description
1-(3-Acetamidophenyl)-5-mercaptotetrazole is a compound derived from 1-phenyl-5-mercaptotetrazole, which has been investigated for various pharmaceutical activities. While specific studies on 1-(3-Acetamidophenyl)-5-mercaptotetrazole itself are limited, research on related compounds suggests its potential relevance in fields such as anti-inflammatory and analgesic drug development, albeit with varying degrees of success and efficacy (Kejha et al., 1990).
Synthesis Analysis
Synthesis approaches for related tetrazole compounds involve alkylation, electrooxidative/Michael-type sequential reactions, and other chemical modifications to introduce various functional groups and investigate their effects on biological activity and chemical stability. These methods underscore the versatility and reactivity of the tetrazole moiety in constructing complex molecules (Khodaei et al., 2008).
Molecular Structure Analysis
Studies on similar tetrazolic compounds, like 5-mercapto-1-methyltetrazole, provide insights into their molecular structure, showing tautomeric forms and photochemical behavior, which are crucial for understanding the chemical nature and reactivity of such compounds. These structural analyses are foundational for designing drugs with desired properties (Gómez-Zavaglia et al., 2006).
Chemical Reactions and Properties
Tetrazoles are known for their applications in organic synthesis and pharmaceuticals due to their N-nucleophilic behavior. Studies have demonstrated various chemical modifications on the tetrazole ring, showing its potential in synthesizing nitrogen-containing compounds, which is critical for developing compounds with specific biological activities (Uria et al., 2011).
Physical Properties Analysis
The physical properties of tetrazole derivatives, such as solubility, melting points, and crystal structure, are essential for their application in drug design and synthesis. These properties significantly affect the drug's formulation, delivery, and stability.
Chemical Properties Analysis
Tetrazoles exhibit a range of chemical properties, including their behavior as corrosion inhibitors and their reactivity in different chemical reactions. These properties make them valuable in various industrial and pharmaceutical applications. For example, the corrosion inhibition performance of similar compounds like 5-Mercapto-1-phenyltetrazole highlights the potential utility of tetrazoles in protecting materials against corrosion, which could extend to applications beyond pharmaceuticals (Wu et al., 2021).
properties
IUPAC Name |
N-[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5OS/c1-6(15)10-7-3-2-4-8(5-7)14-9(16)11-12-13-14/h2-5H,1H3,(H,10,15)(H,11,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWKACOBHZIKDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C(=S)N=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065700 | |
Record name | Acetamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetamidophenyl)-5-mercaptotetrazole | |
CAS RN |
14070-48-5 | |
Record name | N-[3-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14070-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014070485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.462 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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